molecular formula C10H11ClO B13909975 5-Chloro-2-(cyclopropylmethyl)phenol

5-Chloro-2-(cyclopropylmethyl)phenol

Cat. No.: B13909975
M. Wt: 182.64 g/mol
InChI Key: UAQJRHPSYNOMSV-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylmethyl)phenol: is an organic compound with the molecular formula C10H11ClO It is a phenolic compound characterized by the presence of a chlorine atom at the 5th position and a cyclopropylmethyl group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylmethyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(cyclopropylmethyl)phenol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the phenolic group to a hydroxyl group.

    Substitution: The compound can undergo various substitution reactions, including halogenation, alkylation, and acylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry: 5-Chloro-2-(cyclopropylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various microbial strains.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an active ingredient in antiseptic formulations. Its phenolic structure contributes to its antimicrobial activity, making it a candidate for use in disinfectants and antiseptics.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopropylmethyl)phenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group can disrupt the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate the cell membrane more effectively. This compound may also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

    Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a widely used antimicrobial agent.

    Chloroxylenol: 4-Chloro-3,5-dimethylphenol, another phenolic compound with antiseptic properties.

Comparison: 5-Chloro-2-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other phenolic compounds This structural difference can influence its reactivity, solubility, and overall efficacy as an antimicrobial agent

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

5-chloro-2-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H11ClO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2

InChI Key

UAQJRHPSYNOMSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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